Cas no 2418723-21-2 (methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate)

Methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate is a specialized benzoate derivative featuring both ethynyl and fluorosulfonyl functional groups. The compound’s structure, incorporating electron-withdrawing and reactive moieties, makes it valuable for applications in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceutical or agrochemical development. The fluorosulfonyl group enhances reactivity in nucleophilic substitutions, while the ethynyl group allows for further functionalization via click chemistry or Sonogashira coupling. Its trimethyl-substituted aromatic core contributes to steric stability, facilitating controlled modifications. This compound is suited for researchers requiring precise reactivity in complex molecular frameworks. Proper handling is advised due to the potential lability of the fluorosulfonyl group.
methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate structure
2418723-21-2 structure
商品名:methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate
CAS番号:2418723-21-2
MF:C13H13FO5S
メガワット:300.302726507187
CID:5678638
PubChem ID:165771465

methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate 化学的及び物理的性質

名前と識別子

    • EN300-26631186
    • 2418723-21-2
    • methyl 3-ethynyl-5-[(fluorosulfonyl)oxy]-2,4,6-trimethylbenzoate
    • methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate
    • インチ: 1S/C13H13FO5S/c1-6-10-7(2)11(13(15)18-5)9(4)12(8(10)3)19-20(14,16)17/h1H,2-5H3
    • InChIKey: QOWVMTFNNTUSIE-UHFFFAOYSA-N
    • ほほえんだ: S(=O)(=O)(OC1=C(C)C(C#C)=C(C)C(C(=O)OC)=C1C)F

計算された属性

  • せいみつぶんしりょう: 300.04677285g/mol
  • どういたいしつりょう: 300.04677285g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 515
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26631186-1g
methyl 3-ethynyl-5-[(fluorosulfonyl)oxy]-2,4,6-trimethylbenzoate
2418723-21-2
1g
$0.0 2023-09-12
Enamine
EN300-26631186-1.0g
methyl 3-ethynyl-5-[(fluorosulfonyl)oxy]-2,4,6-trimethylbenzoate
2418723-21-2
1g
$0.0 2023-05-30

methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate 関連文献

methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoateに関する追加情報

Exploring the Properties and Applications of Methyl 3-Ethynyl-5-(Fluorosulfonyl)oxy-2,4,6-Trimethylbenzoate (CAS No. 2418723-21-2)

Methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate (CAS No. 2418723-21-2) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. This compound, characterized by its unique fluorosulfonyloxy and ethynyl functional groups, serves as a versatile building block for the synthesis of complex molecules. Its molecular structure combines a benzoate ester core with strategically placed methyl and ethynyl substituents, making it a valuable intermediate for researchers exploring novel chemical reactions and applications.

In recent years, the demand for high-performance chemical intermediates has surged, driven by advancements in pharmaceuticals, agrochemicals, and advanced materials. The fluorosulfonyloxy group in this compound is particularly noteworthy, as it enables efficient nucleophilic substitution reactions, a key step in the development of biologically active molecules. Researchers are increasingly focusing on click chemistry and cross-coupling reactions, where the ethynyl moiety of this compound plays a pivotal role. These reactions are critical for creating drug candidates and functional materials, aligning with the growing trend of green chemistry and sustainable synthesis.

The compound’s CAS No. 2418723-21-2 is often searched in academic and industrial databases, reflecting its relevance in cutting-edge research. Users frequently inquire about its synthetic routes, solubility profiles, and stability under various conditions. For instance, questions like "How to synthesize methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate?" or "What are the applications of fluorosulfonyloxy compounds in drug discovery?" highlight the compound’s practical significance. Additionally, its potential role in polymer chemistry and catalysis has sparked interest, as it can be used to modify polymer backbones or serve as a ligand in catalytic systems.

From a technical perspective, the trimethylbenzoate backbone of this compound contributes to its steric stability, which is crucial for controlling reaction selectivity. This feature is particularly valuable in asymmetric synthesis, where precise molecular architecture is required. The compound’s methyl ester group also offers flexibility for further derivatization, such as hydrolysis or transesterification, enabling the creation of diverse derivatives for structure-activity relationship (SAR) studies. Such studies are essential in optimizing the efficacy of pharmaceutical leads and agrochemical agents.

In the context of materials science, methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate has shown promise in the design of advanced polymers and small-molecule semiconductors. Its ethynyl group allows for covalent attachment to other molecular units, facilitating the construction of conjugated systems with tailored electronic properties. This aligns with the rising interest in organic electronics, where researchers seek to develop lightweight, flexible, and energy-efficient materials for applications like OLEDs and solar cells.

Safety and handling of this compound are also topics of frequent inquiry. While it is not classified as a hazardous material, proper laboratory practices should be followed to ensure safe usage. Questions such as "Is methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate compatible with common solvents?" or "What are the storage conditions for this compound?" are common among laboratory technicians and chemists. Storing it in a cool, dry place under an inert atmosphere is generally recommended to maintain its stability.

In summary, methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate (CAS No. 2418723-21-2) is a multifaceted compound with broad applicability in drug discovery, materials science, and synthetic chemistry. Its unique structural features and reactivity profile make it a valuable tool for researchers aiming to innovate in these fields. As the scientific community continues to explore its potential, this compound is likely to remain a subject of interest in both academic and industrial settings.

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